molecular formula C17H22O3S B14399383 4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one CAS No. 87640-82-2

4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one

Cat. No.: B14399383
CAS No.: 87640-82-2
M. Wt: 306.4 g/mol
InChI Key: DSHCRHAAMSVWAZ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one is an organic compound that features a benzenesulfonyl group attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to facilitate the reaction . The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenesulfonic acid derivatives, while reduction can produce benzenethiol derivatives .

Mechanism of Action

The mechanism by which 4-(Benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

87640-82-2

Molecular Formula

C17H22O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(benzenesulfonyl)-5-butyl-2-methylcyclohex-2-en-1-one

InChI

InChI=1S/C17H22O3S/c1-3-4-8-14-12-16(18)13(2)11-17(14)21(19,20)15-9-6-5-7-10-15/h5-7,9-11,14,17H,3-4,8,12H2,1-2H3

InChI Key

DSHCRHAAMSVWAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)C(=CC1S(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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